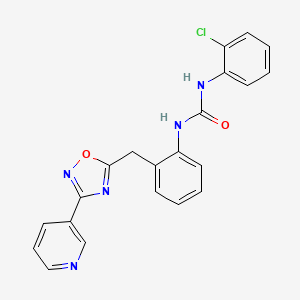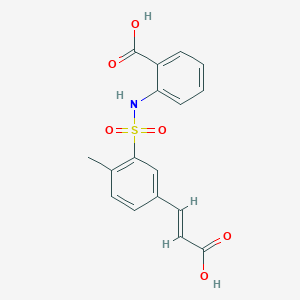![molecular formula C22H25N3O5S2 B2374217 4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 896676-35-0](/img/structure/B2374217.png)
4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom. It also has a sulfonyl group (-SO2-), a benzamide group, and a benzo[d]thiazole ring with two methoxy groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azepane ring, followed by the introduction of the sulfonyl group. The benzo[d]thiazole ring could be synthesized separately and then attached to the azepane ring via a suitable reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would provide some three-dimensionality to the molecule, while the sulfonyl group, benzamide group, and benzo[d]thiazole ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the sulfonyl group could be susceptible to nucleophilic attack, and the benzo[d]thiazole ring might undergo electrophilic substitution. The azepane ring could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The compound’s reactivity would be influenced by the presence of the sulfonyl group and the benzo[d]thiazole ring .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
- Compounds related to 4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide have been synthesized and tested for their antifungal activity. A study highlights the preparation and characterization of thiazole derivatives with potential antifungal properties (Narayana et al., 2004).
Anticancer Research
- A series of substituted benzamides, similar in structure to the compound , were evaluated for their anticancer activity against various cancer cell lines, demonstrating significant potential in cancer treatment (Ravinaik et al., 2021).
Anti-Inflammatory Studies
- Research involving derivatives of this compound indicates potential anti-inflammatory applications. A study focused on compounds derived from 2-aminothiazole and thiazoline, demonstrating anti-inflammatory activity (Lynch et al., 2006).
DNA Binding and Antiproliferative Effects
- Certain complexes containing sulfonamide derivatives, related to the compound of interest, showed significant DNA binding and antiproliferative effects in biological studies, indicating potential in cancer research (González-Álvarez et al., 2013).
Antimicrobial Activity
- Thiazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species (Chawla, 2016).
Stearoyl-CoA Desaturase-1 Inhibition
- In the context of metabolic diseases, certain benzamide derivatives have been explored as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism, suggesting potential therapeutic applications (Uto et al., 2009).
Adjuvant Activity in Vaccines
- Research involving aminothiazole scaffolds, related to the compound , has identified small molecules that can act as co-adjuvants in vaccines, enhancing immune responses. This suggests potential applications in vaccine development (Saito et al., 2022).
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a useful intermediate in synthetic chemistry, research could focus on improving its synthesis or finding new reactions it can undergo .
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-17-11-12-18(30-2)20-19(17)23-22(31-20)24-21(26)15-7-9-16(10-8-15)32(27,28)25-13-5-3-4-6-14-25/h7-12H,3-6,13-14H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNOKRKFQHMLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)




![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)
![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
